Carebastine-d5
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Overview
Description
Carebastine-d5 is a deuterium-labeled analogue of carebastine, which is an active metabolite of ebastine. This compound is primarily used as an internal standard for the quantification of carebastine in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Carebastine itself is a histamine H1 receptor antagonist, commonly used in the treatment of allergic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carebastine-d5 involves the incorporation of deuterium atoms into the carebastine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:
Starting Material: The synthesis begins with the preparation of deuterated benzyl chloride.
Intermediate Formation: The deuterated benzyl chloride is then reacted with piperidine to form a deuterated piperidine intermediate.
Final Product: The intermediate is further reacted with other reagents to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated solvents and reagents is optimized to achieve high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Carebastine-d5, like carebastine, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated analogues of reduced carebastine.
Substitution: this compound can undergo substitution reactions where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated oxides, while reduction may yield deuterated alcohols or amines .
Scientific Research Applications
Carebastine-d5 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of carebastine.
Pharmacokinetics: Helps in studying the pharmacokinetics and metabolism of carebastine in biological systems.
Drug Development: Used in the development and validation of analytical methods for new drug formulations.
Biological Research: Assists in studying the biological effects and mechanisms of action of carebastine and its metabolites
Mechanism of Action
Carebastine-d5, as a deuterium-labeled analogue, shares the same mechanism of action as carebastine. Carebastine acts as a histamine H1 receptor antagonist, blocking the action of histamine on H1 receptors. This results in the inhibition of histamine-induced allergic responses such as vasodilation, increased vascular permeability, and smooth muscle contraction . Additionally, carebastine has been shown to inhibit the expression of vascular endothelial growth factor (VEGF) and macrophage migration inhibitory factor, contributing to its anti-inflammatory and anti-angiogenic effects .
Comparison with Similar Compounds
Ebastine: The parent compound of carebastine, used as an antihistamine.
Hydroxyebastine: Another metabolite of ebastine with similar antihistaminic properties.
Cetirizine: A second-generation antihistamine with similar H1 receptor antagonistic effects.
Uniqueness of Carebastine-d5: this compound is unique due to its deuterium labeling, which provides several advantages in analytical applications. The presence of deuterium atoms enhances the stability and accuracy of mass spectrometric analysis, making it an ideal internal standard for quantifying carebastine.
Properties
IUPAC Name |
2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butanoyl]phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO4/c1-32(2,31(35)36)27-17-15-24(16-18-27)29(34)14-9-21-33-22-19-28(20-23-33)37-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-13,15-18,28,30H,9,14,19-23H2,1-2H3,(H,35,36)/i3D,5D,6D,10D,11D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHOVGYJHWQGCC-KILXEUBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C(=O)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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